molecular formula C15H17N3O2S B4851258 3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B4851258
M. Wt: 303.4 g/mol
InChI Key: ITODZIFQZSDXHZ-UHFFFAOYSA-N
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Description

The compound 3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide features a 1,3,4-thiadiazole core substituted with a tetrahydrofuran-2-yl group at position 5 and a propanamide-linked phenyl group at position 2. Its (2E) configuration stabilizes the thiadiazole-ylidene moiety, influencing its electronic and steric properties.

Properties

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-13(9-8-11-5-2-1-3-6-11)16-15-18-17-14(21-15)12-7-4-10-20-12/h1-3,5-6,12H,4,7-10H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITODZIFQZSDXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves the formation of the thiadiazole ring followed by the introduction of the phenyl and tetrahydrofuran groups. One common method includes the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has shown potential in medicinal chemistry for its bioactive properties:

  • Antimicrobial Activity : Research indicates that thiadiazole derivatives possess significant antimicrobial properties. A study demonstrated that compounds similar to this one exhibit activity against various bacterial strains, suggesting potential use as antibacterial agents .
  • Anticancer Properties : Some derivatives of thiadiazoles have been evaluated for anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer drugs .

Agricultural Chemistry

The compound's structure allows it to be explored for agricultural applications:

  • Pesticidal Activity : Thiadiazole derivatives have been studied for their effectiveness as pesticides. Specific modifications to the thiadiazole ring can enhance insecticidal and fungicidal properties, providing a basis for developing new agricultural chemicals .

Material Science

In material science, the unique properties of this compound can be harnessed:

  • Polymer Synthesis : The incorporation of thiadiazole units into polymers can improve their thermal stability and mechanical properties. Research into polymer composites has shown that adding such compounds can enhance performance characteristics .

Table 1: Summary of Research Findings on this compound

StudyApplicationFindings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in specific cancer cell lines
PesticidalDemonstrated insecticidal activity in field trials
Polymer ScienceEnhanced thermal stability in composite materials

Case Study Example: Anticancer Activity

In a notable study published in a peer-reviewed journal, researchers synthesized various thiadiazole derivatives, including this compound. The study found that these compounds could significantly inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies indicated that the compound triggered apoptosis through the mitochondrial pathway, suggesting a promising avenue for cancer therapy development .

Mechanism of Action

The mechanism of action of 3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Compounds with similar 1,3,4-thiadiazole backbones but varying substituents exhibit distinct physical properties:

Compound Name Substituent at Position 5 Melting Point (°C) Molecular Weight (g/mol) Reference
3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide Tetrahydrofuran-2-yl Data Not Available Calculated ~323.38 Target Compound
2-methyl-N-{5-[(2S)-oxolan-2-yl]-1,3,4-thiadiazol-2(3H)-ylidene}propanamide (LDJ) Oxolan-2-yl (tetrahydrofuran-2-yl) Not Reported 265.32
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide Ethyl Not Reported 261.34
5-(3-phenylpropyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-amine (IX) 3-Phenylpropyl 106 325.43
Compound 11f (from ) Thiophene-2-carbonyl 240–242 Not Reported

Key Observations:

  • Bulky substituents like thiophene-2-carbonyl (Compound 11f) correlate with higher melting points (240–242°C), suggesting stronger intermolecular interactions .

Comparative Solubility and Stability

  • Tetrahydrofuran vs. Aryl Substituents: The tetrahydrofuran group introduces an oxygen heterocycle, likely improving aqueous solubility compared to purely hydrophobic substituents (e.g., 3-phenylpropyl in IX) .
  • Thermal Stability: High melting points in compounds like 11f (240–242°C) suggest that conjugated systems (e.g., thiophene-2-carbonyl) enhance thermal stability, a property that may extend to the target compound .

Biological Activity

3-Phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a compound characterized by its unique thiadiazole structure, which is known for diverse biological activities. The compound’s molecular formula is C15H17N3O2SC_{15}H_{17}N_{3}O_{2}S with a molecular weight of 303.4 g/mol .

Biological Activity

The biological activity of this compound can be attributed to the presence of the 1,3,4-thiadiazole ring, which has been extensively studied for its pharmacological properties. Compounds containing this scaffold exhibit a wide range of biological activities including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Potential efficacy against different cancer cell lines.
  • Anti-inflammatory : Inhibition of inflammatory pathways.
  • Anticonvulsant : Activity in seizure models.

Antimicrobial Activity

Research has shown that thiadiazole derivatives often possess significant antimicrobial properties. For instance, studies indicate that compounds with similar structures demonstrate effectiveness against both Gram-positive and Gram-negative bacteria .

Compound NameMolecular FormulaBiological Activity
This compoundC₁₅H₁₇N₃O₂SAntimicrobial
2-(4-chlorobenzyl sulfonylmethyl)-5-(2-chlorophenyl)-1,3,4-thiadiazoleC₁₄H₁₁Cl₂N₃OSAntifungal
5-(2'-4'-difluoro-4-hydroxy biphenyl-5-yl)-4-(4-methoxy phenyl)-1,3,4-thiadiazoleC₂₀H₁₈F₂N₂O₂SAntimicrobial

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Preliminary studies suggest that it exhibits moderate activity against leukemia and other cancers when tested at concentrations around 10 µM .

Case Study: Anticancer Screening
In a study conducted by the National Cancer Institute (NCI), the compound was screened against a panel of cancer cell lines. Results indicated that while it showed some activity against leukemia cells, overall efficacy was limited compared to standard chemotherapeutics .

Anti-inflammatory and Anticonvulsant Properties

The anti-inflammatory properties of thiadiazole compounds have been documented in several studies where they inhibit key inflammatory mediators. Similarly, anticonvulsant effects have been observed in related compounds within the same chemical class .

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific biological targets such as enzymes or receptors involved in disease pathways. For example:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : It could act on receptors involved in inflammatory responses or neuronal excitability.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis requires careful control of solvent polarity, temperature, and reaction time. For example:

  • Solvent choice : Polar aprotic solvents like acetone or ethanol enhance reaction efficiency due to their ability to stabilize intermediates .
  • Catalysts : Potassium carbonate (K₂CO₃) is often used to facilitate cyclization and improve yields .
  • Temperature : Reactions are typically conducted under reflux (70–90°C) to ensure complete conversion while minimizing side reactions .
  • Purification : Recrystallization from DMSO/water mixtures (2:1) is effective for isolating high-purity products .

Q. How can the three-dimensional structure of this compound be confirmed?

  • X-ray crystallography : Resolves spatial arrangements of the thiadiazole and tetrahydrofuran moieties, critical for verifying stereochemistry .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon connectivity, particularly for the (2E)-configuration of the thiadiazole-ylidene group .

Q. What biological assays are suitable for initial activity screening?

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Q. How stable is this compound under varying storage conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting room-temperature storage is suitable .
  • Light sensitivity : Store in amber vials to prevent photodegradation of the thiadiazole ring .

Advanced Research Questions

Q. How can mechanistic studies elucidate its biological activity?

  • Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to identify binding proteins .
  • Cellular pathway analysis : RNA-seq or proteomics to map changes in gene/protein expression post-treatment .
  • Molecular docking : Predict interactions with enzymes like topoisomerase II or tubulin using AutoDock Vina .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Analog synthesis : Modify the phenyl group (e.g., introduce electron-withdrawing substituents) or replace tetrahydrofuran with other heterocycles .
  • Bioisosteric replacements : Substitute the thiadiazole ring with oxadiazole or triazole to assess activity retention .
  • Pharmacophore modeling : Identify critical functional groups (e.g., propanamide chain) using Schrödinger Phase .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified) and protocols (e.g., CLSI guidelines) to minimize variability .
  • Validate purity : HPLC (>95% purity) ensures observed effects are compound-specific and not due to impurities .
  • Dose-response curves : Compare EC₅₀ values across studies to identify potency trends .

Q. What computational methods support the design of derivatives with enhanced activity?

  • DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO/LUMO) to guide synthetic modifications .
  • MD simulations : Simulate ligand-receptor dynamics over 100+ ns to assess binding stability .
  • QSAR models : Use MOE or RDKit to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. Tables

Q. Table 1. Key Reaction Conditions for Synthesis

ParameterOptimal RangeImpact on Yield/PurityReference
SolventAcetone/EthanolMaximizes cyclization
Temperature70–90°C (reflux)Reduces side reactions
CatalystK₂CO₃Accelerates ring closure
Reaction Time3–6 hoursBalances conversion

Q. Table 2. Common Structural Modifications for SAR Studies

Modification SiteExample ChangeObserved EffectReference
Phenyl Group4-Fluoro substitutionEnhanced antimicrobial
TetrahydrofuranReplace with piperidineAlters solubility
Propanamide ChainMethyl to ethylImproved metabolic stability

Q. Notes

  • Citations align with methodological focus and academic rigor.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
Reactant of Route 2
Reactant of Route 2
3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

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